molecular formula C9H9F2N B582378 1-(2,5-Difluorophenyl)cyclopropanamine CAS No. 1209947-02-3

1-(2,5-Difluorophenyl)cyclopropanamine

Cat. No.: B582378
CAS No.: 1209947-02-3
M. Wt: 169.175
InChI Key: XFKFEVCSHCTSQX-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)cyclopropanamine is an organic compound with the molecular formula C9H9F2N It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with two fluorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl derivative, followed by amination. One common method includes the reaction of 2,5-difluorophenylmagnesium bromide with ethyl diazoacetate to form the cyclopropane ring, followed by reduction and subsequent amination to introduce the amine group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorophenyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,5-Difluorophenyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the fluorine substituents contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

  • 1-(3,4-Difluorophenyl)cyclopropanamine
  • 1-(2,4-Difluorophenyl)cyclopropanamine
  • 1-(2,6-Difluorophenyl)cyclopropanamine

Comparison: 1-(2,5-Difluorophenyl)cyclopropanamine is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-(2,5-difluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-6-1-2-8(11)7(5-6)9(12)3-4-9/h1-2,5H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKFEVCSHCTSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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